molecular formula C10H7ClO3S B13019644 Methyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate

Methyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B13019644
M. Wt: 242.68 g/mol
InChI Key: JEULTSSFLYPHCA-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate is a compound belonging to the thiophene family, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate can be achieved through various methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the use of methyl 4-chloro-2-nitrobenzoate as a starting material, which undergoes fluorodenitration in the presence of tetramethylammonium fluoride to yield the desired compound .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using readily available starting materials and catalysts to optimize yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Methyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that similar compounds can bind to the active sites of various proteins, suggesting potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H7ClO3S

Molecular Weight

242.68 g/mol

IUPAC Name

methyl 4-chloro-3-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H7ClO3S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4,12H,1H3

InChI Key

JEULTSSFLYPHCA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC=C2Cl)O

Origin of Product

United States

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